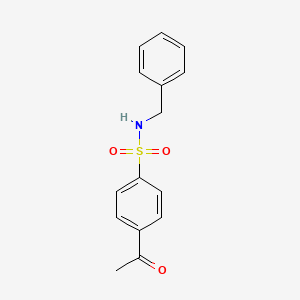

4-乙酰基-N-苄基苯磺酰胺

描述

4-acetyl-N-benzylbenzenesulfonamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as ABBS and has gained significant attention in the research community due to its potential applications in the field of medicine and biotechnology.

科学研究应用

抗菌和抗分枝杆菌剂

研究重点介绍了磺酰胺衍生物的潜力,包括与 4-乙酰基-N-苄基苯磺酰胺相关的结构,作为抗菌和抗分枝杆菌剂。例如,二氧化硫的硫醇活化来源,如 N-苄基-2,4-二硝基苯磺酰胺,已显示出抑制结核分枝杆菌的显着效力,其疗效高于一些临床药物 (Malwal 等人,2012 年)。这突出了该化合物在治疗结核病(一个主要的全球健康问题)中的治疗潜力。

催化和有机合成

磺酰胺衍生物也已用于催化和有机合成中。例如,磺酰胺取代的铁酞菁(其可以与 4-乙酰基-N-苄基苯磺酰胺的结构基序相关)已被设计为氧化催化剂的潜在应用。这些化合物在氧化条件下表现出显着的稳定性,并已用于烯烃的氧化,证明了它们在合成化学中的效用 (Işci 等人,2014 年)。

酶抑制

此外,针对乙酰胆碱酯酶和丁酰胆碱酯酶,探索了磺酰胺衍生物用于酶抑制的设计和合成。这些酶在阿尔茨海默病的病理学中至关重要,抑制剂可以提供治疗益处。一系列 4-邻苯二甲酰亚胺苯磺酰胺衍生物被评估其抑制活性,一些化合物对乙酰胆碱酯酶显示出高选择性,表明在治疗神经退行性疾病中具有潜在应用 (Soyer 等人,2016 年)。

作用机制

Target of Action

4-acetyl-N-benzylbenzenesulfonamide, also known as 4-acetyl-N-benzylbenzene-1-sulfonamide, is a type of sulfonamide . Sulfonamides are known to inhibit carbonic anhydrase, a key enzyme involved in maintaining pH and fluid balance in the body . Therefore, the primary target of 4-acetyl-N-benzylbenzenesulfonamide is likely to be carbonic anhydrase.

Mode of Action

The mode of action of 4-acetyl-N-benzylbenzenesulfonamide involves its interaction with the active site of the carbonic anhydrase enzyme . The sulfonamide group of the compound forms a complex with the zinc ion present in the active site of the enzyme, thereby inhibiting its activity . This results in a decrease in the rate of conversion of carbon dioxide and water to bicarbonate and protons, which are crucial for many physiological processes .

Biochemical Pathways

The inhibition of carbonic anhydrase by 4-acetyl-N-benzylbenzenesulfonamide affects several biochemical pathways. Carbonic anhydrase plays a crucial role in the regulation of pH and fluid balance, and its inhibition can lead to disturbances in these processes . Additionally, carbonic anhydrase is involved in the transport of carbon dioxide and oxygen in the blood, and its inhibition can affect respiratory function .

Pharmacokinetics

Based on the properties of similar sulfonamide compounds, it can be inferred that 4-acetyl-n-benzylbenzenesulfonamide is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the action of 4-acetyl-N-benzylbenzenesulfonamide are primarily due to the inhibition of carbonic anhydrase. This can lead to a decrease in the production of bicarbonate ions and protons, resulting in disturbances in pH and fluid balance . At the cellular level, this can affect various processes, including cellular respiration and the functioning of various organ systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-acetyl-N-benzylbenzenesulfonamide. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to interact with its target enzyme . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with 4-acetyl-N-benzylbenzenesulfonamide and affect its action .

属性

IUPAC Name |

4-acetyl-N-benzylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVJYCFXEACLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2604578.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2604580.png)

![4-allyl-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2604581.png)

![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)

![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)

![2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetic acid](/img/structure/B2604593.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2604595.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604596.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)